MAO-A Inhibitory Activity: Weak Potency as a Differentiating Feature for 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exhibits weak inhibition of human recombinant MAO-A, with an IC50 of 25.3 µM (25,300 nM) [1]. In contrast, the classic MAO-A inhibitor clorgyline displays an IC50 of 2.99 nM under comparable assay conditions [2]. The target compound is approximately 8,450-fold less potent than clorgyline, positioning it as a low-activity reference compound rather than a candidate for potent MAO-A inhibition.
| Evidence Dimension | MAO-A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 25.3 µM (25,300 nM) |
| Comparator Or Baseline | Clorgyline IC50 = 2.99 nM |
| Quantified Difference | 8,450-fold lower potency |
| Conditions | Inhibition of recombinant human MAO-A; kynuramine substrate; 20 min incubation; fluorescent detection of 4-hydroxyquinoline |
Why This Matters
This substantial potency differential makes the compound suitable as a negative control or tool for investigating MAO-A–ligand interactions without confounding strong inhibition, while precluding its use where potent MAO-A blockade is required.
- [1] BindingDB. BDBM50493476 (CHEMBL172856). IC50: 2.53E+4 nM. Accessed 2026-04-16. View Source
- [2] Li W, et al. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Chin Pharmacol Bull. 2016. IC50 clorgyline = 2.99 nM. View Source
